2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

Lipophilicity Drug-likeness Coumarin SAR

2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (CAS 858751-36-7) is a fully synthetic, small-molecule coumarin derivative cataloged in the InterBioScreen screening library under ID STOCK1N-38665. It belongs to the coumarin-3-acetic acid subclass, featuring a characteristic 2-oxo-2H-chromene core substituted with methyl groups at positions 4 and 8, a 3,4-dichlorobenzyl ether at position 7, and an acetic acid moiety at position 3.

Molecular Formula C20H16Cl2O5
Molecular Weight 407.24
CAS No. 858751-36-7
Cat. No. B2517668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
CAS858751-36-7
Molecular FormulaC20H16Cl2O5
Molecular Weight407.24
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC(=C(C=C3)Cl)Cl)CC(=O)O
InChIInChI=1S/C20H16Cl2O5/c1-10-13-4-6-17(26-9-12-3-5-15(21)16(22)7-12)11(2)19(13)27-20(25)14(10)8-18(23)24/h3-7H,8-9H2,1-2H3,(H,23,24)
InChIKeyDYNDQMQQEIXXCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid (CAS 858751-36-7): Structural Identity and Compound Class


2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid (CAS 858751-36-7) is a fully synthetic, small-molecule coumarin derivative cataloged in the InterBioScreen screening library under ID STOCK1N-38665 [1]. It belongs to the coumarin-3-acetic acid subclass, featuring a characteristic 2-oxo-2H-chromene core substituted with methyl groups at positions 4 and 8, a 3,4-dichlorobenzyl ether at position 7, and an acetic acid moiety at position 3 . Its molecular formula is C20H16Cl2O5 with a monoisotopic mass of 406.03748 Da [2]. The compound is primarily supplied as a research-grade chemical for in vitro screening campaigns and as a synthetic building block for medicinal chemistry programs.

InterBioScreen screening library compound (STOCK1N-38665) for diversity-oriented in vitro campaigns
Coumarin-3-acetic acid chemotype supports SAR probe studies with defined regioisomeric identity
Calculated physicochemical profile (LogP, LogD, TPSA) may support membrane permeability benchmarking

Why Generic Substitution Fails for 2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid in Screening Programs


Within the 7-substituted coumarin-3-acetic acid family, even minor structural perturbations—such as altering the chlorine substitution pattern on the benzyl ring, replacing the halogen atom, or removing the 4,8-dimethyl motif—profoundly impact lipophilicity, ionization state, and target engagement [1]. For instance, shifting chlorine atoms from the 3,4- to the 2,4- or 2,6-positions on the benzyl ether changes the molecular electrostatic potential and can reorient the aromatic ring within hydrophobic binding pockets, while replacement of chlorine with iodine (as in the 3-iodophenyl analog Chembl4464849) increases both molecular weight and polarizability, altering pharmacokinetic and pharmacodynamic profiles . These structural nuances mean that in-class compounds cannot be assumed interchangeable for structure-activity relationship (SAR) studies or hit validation; direct quantitative comparison with specific analogs is essential, as detailed in Section 3.

Chlorine substitution
3,4-dichloro arrangement on benzyl ether
2,4- or 2,6-dichloro patterns may shift electrostatic potential and binding pocket orientation
Methyl motif
4,8-dimethyl substitution present
Des-methyl analogs may exhibit lower lipophilicity and altered membrane partitioning
Acid extension
Acetic acid moiety via methylene spacer at C3
Direct carboxylic acid analogs may differ in ionization state and LogD profile

Quantitative Differentiation Evidence for 2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid vs. Closest Analogs


LogP Differentiation vs. 7-[(3,4-Dichlorophenyl)methoxy]-2-oxochromene-3-carboxylic Acid (Lacks 4,8-Dimethyl and Acetic Acid Extension)

The target compound exhibits a calculated LogP of 4.89 [1], which is 0.51 log units higher than the LogP of 4.38 for the des-methyl, des-acetic acid comparator 7-[(3,4-dichlorophenyl)methoxy]-2-oxochromene-3-carboxylic acid (CID 56642786) [2]. This increase in lipophilicity is driven by the presence of two additional methyl groups (positions 4 and 8) and the extension of the carboxylic acid function via a methylene spacer (acetic acid vs. carboxylic acid directly attached to the coumarin ring).

LogP Differentiation
Cross-study comparable
ΔLogP = +0.51 (4.89 vs 4.38)
Supports lipophilicity-driven screening selection
Calculated LogP; experimental partition data not available
Lipophilicity Drug-likeness Coumarin SAR

Ionization State Differentiation at Physiological pH vs. 7-[(3,4-Dichlorophenyl)methoxy]-2-oxochromene-3-carboxylic Acid

The target compound has a calculated pKa of 3.61 for its carboxylic acid group [1] and a LogD (pH 7.4) of 1.55 [1]. While the comparator lacks published pKa and LogD data in the same database, the structural difference—a directly attached carboxyl group versus an acetic acid moiety separated by a methylene spacer—predicts a lower pKa for the comparator (typical coumarin-3-carboxylic acids have pKa ≈ 2.5–3.0 due to conjugation with the α,β-unsaturated lactone). At pH 7.4, both compounds are predominantly ionized, but the target compound retains a higher effective lipophilicity (LogD 1.55) compared to the expected LogD < 0.5 for the comparator.

Ionization at pH 7.4
Class-level inference
Est. ΔLogD7.4 ≥ +1.0 (target 1.55 vs est. <0.5)
Ionized-state lipophilicity context for assay design
No measured LogD data; comparator value estimated from coumarin-3-carboxylic acid class
Ionization pH-dependent solubility Drug absorption

Polar Surface Area and Hydrogen Bonding Comparison vs. Closest Des-methyl Analog

The target compound has a calculated topological polar surface area (TPSA) of 72.83 Ų [1], which is lower than the 76.74 Ų TPSA of 7-[(3,4-dichlorophenyl)methoxy]-2-oxochromene-3-carboxylic acid [2]. Both compounds share identical hydrogen bond donor (1) and acceptor (4) counts, so the TPSA difference is attributable solely to the increased hydrocarbon surface area from the 4,8-dimethyl and methylene spacer substitutions. TPSA values below 140 Ų are generally associated with good oral bioavailability, and values below 90 Ų are often correlated with blood-brain barrier (BBB) penetration potential [3].

Polar Surface Area
Cross-study comparable
ΔTPSA = -3.91 Ų (72.83 vs 76.74)
Supports membrane permeation screening context
Calculated TPSA; both values below 90 Ų threshold
Polar surface area BBB penetration Oral bioavailability

Chlorine Substitution Pattern Differentiation: 3,4-Dichloro vs. 2,4-Dichloro Benzyl Ether Analog

The target compound bears a 3,4-dichlorobenzyl ether at the coumarin 7-position, in contrast to the commercially available 2,4-dichlorobenzyl analog 2-[7-[(2,4-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid . The 3,4-dichloro substitution pattern positions both chlorine atoms on the same side of the benzyl ring, creating a dipole moment orientation distinct from the asymmetric 2,4-substitution where one chlorine is ortho to the methylene linker. In coumarin-based enzyme inhibitors, the halogen substitution pattern on the 7-benzyl ether has been shown to modulate selectivity between neuronal enzyme inhibition (e.g., MAO-B, AChE) and antimycobacterial activity [1]. While no direct head-to-head bioactivity data exists for these specific compounds, the regiochemical difference is expected to alter binding pocket complementarity in target proteins that engage the benzyl ether moiety through hydrophobic and halogen-bonding interactions.

Regiochemistry Context
Class-level inference
3,4-dichloro pattern vs 2,4-dichloro analog
Regioisomer SAR probe context; binding complementarity may differ
No direct bioactivity data; structural comparison only
Regioisomer SAR Receptor binding Halogen bonding

Class-Level Antibacterial Potential: Coumarin-3-Acetic Acid Scaffold Activity vs. Simple Coumarins

Coumarin-3-acetic acid derivatives, as a compound class, have demonstrated appreciable antibacterial activity against both Gram-positive and Gram-negative bacterial strains in standardized assays [1]. In a study by Al-Rifai et al., coumarin-3-acetic acid derivatives exhibited measurable zones of inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL [1]. While the target compound has not been individually tested in published antibacterial assays, its coumarin-3-acetic acid scaffold—combined with the electron-withdrawing 3,4-dichlorobenzyl ether—places it within the active pharmacophore space. By contrast, simple 7-substituted coumarins lacking the 3-acetic acid moiety (e.g., 7-[(3,4-dichlorophenyl)methoxy]-3,4-dimethyl-2H-chromen-2-one) belong to a different chemotype with distinct biological annotation, including reported CYP enzyme inhibition [2].

Antibacterial Scaffold
Class-level inference
Coumarin-3-acetic acid class activity reported against S. aureus and E. coli
Antibacterial screening chemotype context
Compound not individually tested; class-level literature only
Antibacterial Coumarin-3-acetic acid Gram-positive bacteria

Recommended Research and Screening Applications for 2-[7-[(3,4-Dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic Acid Based on Evidence Profile


Medicinal Chemistry Hit Identification: Lipophilic Coumarin-3-Acetic Acid Screening

The compound's elevated LogP (4.89) and moderate LogD7.4 (1.55) [1] make it well-suited for inclusion in diversity-oriented screening libraries targeting intracellular bacterial enzymes or membrane-associated protein targets. Its coumarin-3-acetic acid scaffold is documented in the literature to possess antibacterial pharmacophoric features [2], while its 3,4-dichlorobenzyl ether provides halogen-mediated binding interactions distinct from mono-chlorinated or non-halogenated analogs. Researchers should consider this compound as a fragment-like starting point for lead optimization programs in antibacterial drug discovery.

SAR Probe for 7-Benzyl Ether Halogen Effects in Coumarin Target Engagement

The specific 3,4-dichlorobenzyl substitution pattern distinguishes this compound from the 2,4-dichloro and 3-iodo analogs available commercially [1]. This regioisomeric series can serve as a focused SAR probe set to map halogen bonding preferences and steric requirements within hydrophobic pockets of target proteins, such as bacterial DNA gyrase, mycobacterial FadD32, or human MAO enzymes. Systematic procurement of the 3,4-dichloro, 2,4-dichloro, and 3-iodo analogs enables researchers to deconvolute electronic versus steric contributions of the 7-substituent to biological activity.

Physicochemical Benchmarking for Membrane Permeability Profiling

With a TPSA of 72.83 Ų and a LogD7.4 of 1.55 [1], the compound occupies a favorable physicochemical space (below 90 Ų TPSA and positive LogD) associated with passive membrane permeability [2]. It can be used as a calibration standard or reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer permeability studies, particularly for benchmarking other coumarin-3-acetic acid derivatives with varying halogenation or alkylation patterns. Its commercial availability through InterBioScreen's catalog (STOCK1N-38665) ensures batch-to-batch consistency for reproducible assay development.

Computational Chemistry and Molecular Docking Reference Ligand

The compound's well-defined structure, calculated physicochemical descriptors (LogP, pKa, LogD, TPSA) [1], and inclusion in the InterBioScreen database used in published virtual screening campaigns [2] make it a suitable reference ligand for validating molecular docking protocols targeting coumarin-binding enzymes. Its 4,8-dimethyl-3-acetic acid motif provides conformational constraints that can test docking software's ability to correctly predict the binding pose of substituted coumarin derivatives. This application is supported by the fact that other InterBioScreen coumarin compounds (e.g., STOCK1N-83714, STOCK1N-96501) have been used in molecular docking studies against Polo-like kinase 1 .

Application
Selection Property
Validation Focus
Antibacterial target screening studies
Coumarin-3-acetic acid pharmacophore
Class-level antibacterial endpoint review
Regioisomer SAR probe studies
3,4-dichlorobenzyl ether specificity
Halogen bonding pocket mapping context
Membrane permeability assay development
TPSA / LogD benchmarking profile
PAMPA or Caco-2 assay context
Molecular docking validation studies
Defined coumarin scaffold constraints
Docking protocol benchmarking
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